1-(2-Ethoxyphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea
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Overview
Description
3-(2-Ethoxyphenyl)-1-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}urea is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities, including antihypertensive, analgesic, anti-inflammatory, and antimicrobial properties . The unique structure of this compound, which includes a morpholine ring and a pyridazinone core, makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)-1-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}urea typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridazinone core is replaced by the morpholine moiety.
Coupling with Ethoxyphenyl Group: The final step involves coupling the ethoxyphenyl group to the pyridazinone core through a urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyphenyl)-1-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}urea undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
3-(2-Ethoxyphenyl)-1-{3-[6-(Morpholin-4-Yl)pyridazin-3-yl]phenyl}urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)-1-{3-[6-(Morpholin-4-Yl)pyridazin-3-yl]phenyl}urea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-6-(Morpholin-4-yl)pyridazin-3(2H)-one: Shares a similar pyridazinone core but differs in the substituents on the aromatic rings.
6-(4-Acylaminophenyl)-4,5-Dihydropyridazin-3(2H)-ones: Another class of pyridazinone derivatives with different pharmacological activities.
Uniqueness
3-(2-Ethoxyphenyl)-1-{3-[6-(Morpholin-4-Yl)pyridazin-3-yl]phenyl}urea is unique due to its specific combination of functional groups, which confer distinct pharmacological properties and make it a versatile compound for various research applications .
Properties
Molecular Formula |
C23H25N5O3 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C23H25N5O3/c1-2-31-21-9-4-3-8-20(21)25-23(29)24-18-7-5-6-17(16-18)19-10-11-22(27-26-19)28-12-14-30-15-13-28/h3-11,16H,2,12-15H2,1H3,(H2,24,25,29) |
InChI Key |
FROHSVNHDQDLFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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